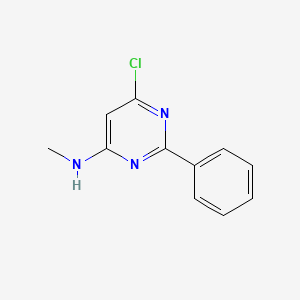

6-chloro-N-methyl-2-phenylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1017782-49-8. It has a molecular weight of 219.67 and its IUPAC name is 6-chloro-N-methyl-2-phenyl-4-pyrimidinamine .

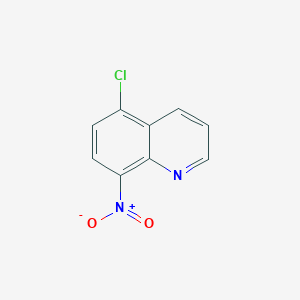

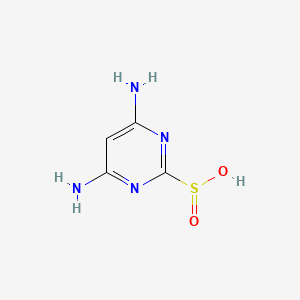

Molecular Structure Analysis

The InChI code for “6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is 1S/C11H10ClN3/c1-13-10-7-9 (12)14-11 (15-10)8-5-3-2-4-6-8/h2-7H,1H3, (H,13,14,15). This code represents the molecular structure of the compound .科学的研究の応用

Chemical Transformations and Reactions :

- Meeteren & Plas (2010) demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, emphasizing the role of amide ions in the reaction mechanism (Meeteren & Plas, 2010).

- Another study by Meeteren & Plas (2010) investigated the transformation of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine, providing insights into the mechanism of ring-opening in pyrimidines (Meeteren & Plas, 2010).

Structural and Molecular Studies :

- Odell et al. (2007) analyzed the crystal structures of isomeric compounds related to 6-chloro-N-methyl-2-phenylpyrimidin-4-amine, revealing conformational differences and hydrogen-bonding interactions (Odell et al., 2007).

Synthesis and Pharmacological Screening :

- Kumar et al. (2017) synthesized a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity (Kumar et al., 2017).

Electrophilic and Nucleophilic Substitution Studies :

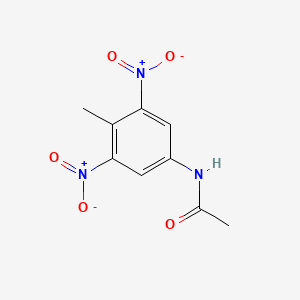

- Stevens et al. (1995) explored the electrophilic nitration and sulphonation of the immunomodulatory agent bropirimine, involving 2-amino-6-phenylpyrimidin-4(3H)-ones (Stevens et al., 1995).

Mechanistic Insights into Reactions :

- Valk & Plas (1973) provided evidence on the mechanism of the conversion of 4-chloro-5-cyano-6-phenylpyrimidine into 4-amino-5-cyano-6-phenylpyrimidine, using labeled compounds (Valk & Plas, 1973).

Antihypertensive Activity Studies :

- Bennett et al. (1981) evaluated the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting compounds with gradual and sustained blood pressure lowering effects (Bennett et al., 1981).

Quantum Chemical Calculations and Molecular Docking :

- Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a related compound, highlighting its potential as an antihypertensive agent (Aayisha et al., 2019).

Safety And Hazards

特性

IUPAC Name |

6-chloro-N-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBWADSTGHCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-methyl-2-phenylpyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。